1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone
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Overview
Description
1-[1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone is a synthetic organic compound characterized by the presence of a bromophenyl group, a pyrrole ring, and a trifluoroethanone moiety
Preparation Methods
The synthesis of 1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the reaction of a suitable dicarbonyl compound with an amine under acidic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using a brominated aromatic compound and a suitable catalyst.
Addition of the Trifluoroethanone Moiety: The trifluoroethanone group can be added through a nucleophilic substitution reaction, where a trifluoromethylating agent reacts with the intermediate compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-[1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to optimize reaction rates and yields.
Scientific Research Applications
1-[1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in the accumulation or depletion of specific metabolites. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-[1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone can be compared with similar compounds such as:
1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde: This compound has a similar pyrrole and bromophenyl structure but differs in the functional group attached to the pyrrole ring.
1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-yl]-2-chloroethanone: This compound has a chloroethanone group instead of a trifluoroethanone group, leading to different chemical properties and reactivity.
Brorphine: A synthetic opioid with a bromophenyl group, but with a different core structure and pharmacological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrF3NO/c1-8-7-12(13(20)14(16,17)18)9(2)19(8)11-5-3-10(15)4-6-11/h3-7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVIKNKIEZZBOOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)C(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrF3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364942 |
Source
|
Record name | 1-[1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95337-69-2 |
Source
|
Record name | 1-[1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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